3-Sulfo-taurocholicAcidDisodiumSalt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfo-taurocholic Acid Disodium Salt involves the sulfonation of taurocholic acid. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to introduce the sulfo group into the taurocholic acid molecule .

Industrial Production Methods

In industrial settings, the production of 3-Sulfo-taurocholic Acid Disodium Salt can be achieved through a similar sulfonation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

3-Sulfo-taurocholic Acid Disodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfo group to a sulfide group.

Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of 3-Sulfo-taurocholic Acid Disodium Salt .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Bile Acid Metabolism Studies

3-Sulfo-taurocholic acid disodium salt plays a crucial role in studies investigating bile acid metabolism. Its structural characteristics allow researchers to explore the biochemical pathways involved in bile acid synthesis and regulation. The compound's enhanced solubility due to the sulfonate group facilitates its use in various experimental setups, including in vitro assays and animal models.

Gut Health Investigations

Research has shown that this bile acid derivative can influence gut health by modulating the gut microbiota and enhancing intestinal barrier function. Studies have indicated that it may help alleviate conditions such as cholestasis by reducing bile acid accumulation and promoting bile flow, thus supporting gastrointestinal health .

Pharmaceutical Development

Therapeutic Potential

The compound is being explored for its therapeutic potential in liver diseases, particularly in conditions involving cholestatic liver injury. Elevated plasma levels of 3-sulfo-taurocholic acid disodium salt have been observed in models of liver injury, suggesting its role as a biomarker for liver dysfunction . Its ability to enhance solubility may also improve the bioavailability of certain drugs when used as an excipient or co-formulant.

Drug Formulation

Given its hydrophilic properties, 3-sulfo-taurocholic acid disodium salt can be utilized in drug formulations aimed at improving the solubility and stability of poorly soluble compounds. This application is particularly relevant for oral drug delivery systems where solubility is a critical factor for absorption and efficacy.

Case Studies

Several case studies have highlighted the applications of 3-sulfo-taurocholic acid disodium salt in clinical settings:

- Cholestatic Liver Injury : A study demonstrated that treatment with this compound reduced liver damage in animal models subjected to bile duct ligation, indicating its protective effects against cholestatic injury .

- Gut Microbiota Alteration : Observations from clinical trials suggest that supplementation with bile acids like 3-sulfo-taurocholic acid can lead to beneficial changes in gut microbiota composition, potentially improving metabolic health outcomes.

Wirkmechanismus

The mechanism of action of 3-Sulfo-taurocholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters in the liver and intestine. It aids in the emulsification and absorption of dietary fats by forming micelles. The compound also regulates cholesterol metabolism and has anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Taurocholic Acid: The parent compound of 3-Sulfo-taurocholic Acid Disodium Salt, involved in bile acid metabolism.

Glycocholic Acid: Another bile acid conjugate with similar functions in fat digestion and absorption.

Ursodeoxycholic Acid: A bile acid used therapeutically to treat gallstones and liver diseases

Uniqueness

3-Sulfo-taurocholic Acid Disodium Salt is unique due to its sulfo group, which imparts distinct chemical properties and biological activities compared to other bile acids. This modification enhances its solubility and interaction with bile acid receptors, making it a valuable compound for research and therapeutic applications .

Biologische Aktivität

3-Sulfo-taurocholic Acid Disodium Salt, a bile acid derivative, has garnered significant attention in biochemical research due to its diverse biological activities. This article provides an in-depth analysis of its mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

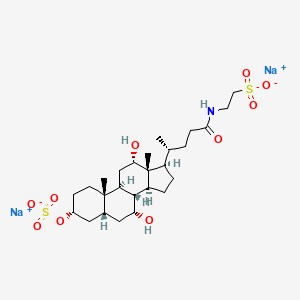

- Molecular Formula : C₂₃H₃₃NNa₂O₈S

- Molar Mass : Approximately 639.73 g/mol

- Structure : The compound features a sulfonate group that enhances its solubility and biological activity, making it crucial in various biochemical applications.

Target Proteins

The primary target of 3-Sulfo-taurocholic Acid Disodium Salt is Sortilin 1 (Sort1) , a protein implicated in lipid metabolism regulation. This interaction influences several biochemical pathways:

- Lipid Metabolism : It plays a pivotal role in the enterohepatic circulation of bile acids, essential for dietary fat digestion and absorption.

- Bile Acid Synthesis : As a metabolite of taurocholic acid, it is involved in synthesizing bile acids, which are critical for fat emulsification.

Pharmacokinetics

Research indicates that plasma levels of 3-Sulfo-taurocholic Acid Disodium Salt are significantly elevated in response to physiological changes such as bile duct ligation (BDL) in animal models. Notably:

- In wild-type and Sort1 knockout mice, plasma levels increased at 6 hours post-BDL and further peaked at 24 hours in Sort1 knockout mice.

- This elevation suggests a compensatory mechanism in response to altered bile flow.

Biological Activities

3-Sulfo-taurocholic Acid Disodium Salt exhibits several notable biological activities:

- Choleretic Effect : It stimulates bile production, enhancing digestive processes.

- Impact on ATPase Activity : Studies have demonstrated that it modulates ATPase activity differently across various tissues. For example:

Case Studies and Research Findings

Several studies have explored the implications of 3-Sulfo-taurocholic Acid Disodium Salt in health and disease contexts:

Eigenschaften

IUPAC Name |

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZGOMAYFRJNTP-NEMAEHQESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NNa2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.